
Peroxymonosulfuric acid
Overview
Description
Peroxymonosulfuric acid (H₂SO₅), commonly known as Caro’s acid, is a potent oxidizing agent characterized by its tetrahedral molecular geometry and a peroxy (-O-O-) linkage . It is synthesized by reacting concentrated sulfuric acid (H₂SO₄) with hydrogen peroxide (H₂O₂), producing a colorless, water-soluble liquid with a density of 2.239 g/cm³ and a melting point of 45°C . Industrially, it is valued for its high oxidative capacity, which surpasses that of conventional sulfuric acid, making it effective in applications such as pulp bleaching, organic synthesis, and surface etching .
Key properties include:
- Oxidation state of sulfur: +6
- Stability: Decomposes into oxygen and sulfur dioxide, necessitating storage as its more stable potassium salt (KHSO₅) in commercial settings .
- Applications: Widely used in totally chlorine-free (TCF) pulp bleaching to reduce lignin content (kappa number) and hexenuronic acid (HexA) levels while improving brightness .
Scientific Research Applications
Industrial Applications
1.1. Oxidizing Agent in Chemical Synthesis
Peroxymonosulfuric acid serves as a potent oxidizing agent in various chemical reactions. It is particularly effective in the oxidation of organic compounds, making it valuable in synthetic organic chemistry. Its ability to oxidize alcohols to carbonyl compounds and further to carboxylic acids is well documented.
Reaction Type | Reactants | Products |
---|---|---|
Alcohol Oxidation | Primary Alcohol | Aldehyde |
Aldehyde Oxidation | Aldehyde | Carboxylic Acid |
Aromatic Hydroxylation | Aromatic Compounds | Hydroxy Aromatic Compounds |
1.2. Delignification in Pulp and Paper Industry
This compound has been studied for its effectiveness in delignifying wood, particularly in the pulp and paper industry. Research indicates that it can efficiently remove lignin from wood fibers, enhancing pulp quality.
Case Study: Delignification of Aspen Wood
- Method : Treatment with this compound at low pH.
- Results : Achieved up to 36% lignin removal with a selectivity index of at optimal conditions.
- : Lower pH solutions of peroxymonosulfate are significantly more effective than alkaline hydrogen peroxide solutions for delignification purposes .
Environmental Applications
2.1. Wastewater Treatment
This compound is utilized in the treatment of wastewater, particularly for the degradation of organic pollutants and cyanide destruction in mining operations. Its strong oxidative capacity allows it to effectively break down complex organic molecules.
Case Study: Cyanide Degradation in Mining
- Application : Treatment of cyanide-laden waste streams.
- Effectiveness : Rapid degradation of cyanide to non-toxic byproducts.
- Mechanism : The oxidation process involves the conversion of cyanide ions into less harmful substances through reactive oxygen species generated by this compound .
Cleaning and Disinfecting Agent
This compound is widely used in cleaning applications due to its strong oxidizing properties. It is effective against a broad spectrum of microorganisms, making it suitable for disinfection purposes.
3.1. Piranha Solution
A common application involves its use in piranha solution, which is a mixture of concentrated sulfuric acid and hydrogen peroxide, yielding this compound as a key component.
- Use Case : Cleaning organic residues from laboratory glassware.
- Safety Note : The solution is highly corrosive and must be handled with caution due to its potential for explosive reactions with organic materials .
Safety Considerations
While this compound has numerous applications, it is essential to recognize its hazards:
Q & A
Q. What are the optimal methods for synthesizing and characterizing peroxymonosulfuric acid (H₂SO₅) in laboratory settings?
Basic
H₂SO₅ is typically synthesized by reacting hydrogen peroxide (H₂O₂) with concentrated sulfuric acid (H₂SO₄) under controlled conditions. A common molar ratio is 1:1 H₂O₂:H₂SO₄, with cooling to mitigate exothermic reactions . Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the peroxide (-O-O-) bond (stretching at ~880 cm⁻¹) and titration methods to quantify active oxygen content. Stability testing under varying temperatures and pH is critical due to its tendency to decompose into H₂SO₄ and O₂ .
Q. How can experimental design be optimized for H₂SO₅ application in totally chlorine-free (TCF) pulp bleaching?
Advanced
A validated TCF sequence (e.g., O-Psa-Z-E-P: Oxygen, H₂SO₅, Ozone, Alkali Extraction, H₂O₂) optimizes lignin removal and brightness. Key parameters include:
- Psa treatment : 10% pulp consistency, pH 3, 70°C, and dosage (0.1–0.6% on oven-dried pulp) .
- Performance metrics : Kappa number (residual lignin), HexA content, viscosity (cellulose integrity), and brightness (ISO%). For acacia pulp, 0.6% Psa achieves 86.0% ISO brightness post-bleaching .
- Selectivity : Calculated as (Δkappa/Δviscosity). Psa (0.36–0.25) outperforms ozone (0.21) at equivalent lignin removal, preserving cellulose better .
Q. How does H₂SO₅ balance delignification efficacy with cellulose degradation in lignocellulosic substrates?
Advanced
H₂SO₅ selectively oxidizes lignin and HexA via electrophilic attack on conjugated double bonds, minimizing cellulose depolymerization. In maize stems, 0.5% Psa reduces HexA by 7 mmol/kg and kappa by 3.5, with viscosity loss <11 cP, demonstrating superior selectivity over peracetic acid and H₂O₂ . Contrastingly, ozone (0.5% dosage) reduces kappa by 2.6 but incurs higher viscosity loss (12.5 cP) . Optimizing reaction time (≤60 mins) and temperature (≤70°C) is critical to avoid excessive cellulose oxidation .
Q. What analytical methodologies are recommended for quantifying HexA and kappa number in H₂SO₅-treated pulp?
Basic
- HexA : Hydrolyze pulp with formic acid (pH 2.5, 120°C, 3h), followed by HPLC analysis using a Zorbax ODS column and acetonitrile-water eluent (265 nm detection) .
- Kappa number : TAPPI T236 om-13 standard, involving potassium permanganate titration to measure lignin content .
- Brightness : TAPPI T452 om-08 using a spectrophotometer (e.g., Tokyo-Denshoku TC-1500 SX) .
Q. How does H₂SO₅ compare to other oxidants (e.g., ozone, H₂O₂) in terms of efficiency and environmental impact?
Advanced
- Effectiveness : Defined as (Δkappa/chemical dosage). Psa (24.0–6.2) is 4–5× more effective than ozone (5.2) .
- Environmental : H₂SO₅ reduces ozone demand in TCF sequences, lowering energy consumption and byproduct formation (e.g., chlorinated organics) . However, H₂SO₅ waste requires neutralization due to high acidity and residual peroxides .
Q. What safety protocols are essential for handling and storing H₂SO₅ in research laboratories?
Basic
- Storage : In dark, ventilated containers at ≤4°C to slow decomposition. Avoid contact with organics (e.g., acetone, ethanol) to prevent explosive peroxides .
- Deactivation : Use reducing agents (e.g., sodium thiosulfate) to neutralize residual H₂SO₅ before disposal .
- PPE : Acid-resistant gloves, goggles, and fume hoods mandatory during synthesis .
Q. How can contradictory data on H₂SO₅'s impact on kappa number be resolved?
Advanced
Discrepancies arise from pulp type (e.g., acacia vs. maize) and treatment sequence. For instance, O₃ after Psa may not reduce kappa significantly due to prior lignin modification . Controlled studies isolating variables (e.g., HexA vs. lignin removal) and standardized TAPPI methods are recommended .
Q. What are the mechanisms behind H₂SO₅'s role in photoresist stripping for semiconductor manufacturing?
Advanced
H₂SO₅ (generated electrolytically from H₂SO₄) oxidizes organic photoresists via radical pathways (•OH and SO₄•⁻), achieving efficient stripping without H₂O₂ dilution. The process enables H₂SO₄ recycling, reducing waste .
Q. How does H₂SO₅ decomposition affect its application stability?
Basic
H₂SO₅ decomposes into H₂SO₄, O₂, and SO₂, especially above 70°C. Stabilizers like H₃PO₄ (0.1–1.0%) can extend shelf life. Real-time monitoring via iodometric titration ensures active oxygen content remains >90% .
Q. What emerging applications of H₂SO₅ exist beyond pulp bleaching?
Basic
Comparison with Similar Compounds
Sulfuric Acid (H₂SO₄)
- Oxidative Strength: Peroxymonosulfuric acid is a stronger oxidizer due to its peroxy group, enabling selective lignin oxidation in pulp without excessive carbohydrate degradation .
- Structure : H₂SO₄ lacks the -O-O- bond present in H₂SO₅, limiting its oxidative utility in applications like delignification .
- Industrial Use : Sulfuric acid is primarily a dehydrating agent and catalyst, whereas H₂SO₅ is employed for targeted oxidation in bleaching and synthesis .
Peroxydisulfuric Acid (H₂S₂O₈, Marshall’s Acid)
- Structure : Contains two sulfur atoms bridged by two peroxy groups, compared to one in H₂SO₅ .
- Oxidation State : Both compounds exhibit sulfur in +6, but H₂S₂O₈ has higher thermal stability and is used in polymerization initiators (e.g., persulfate salts) rather than pulp processing .
- Reactivity : H₂SO₅ is more selective in lignin removal, whereas H₂S₂O₈’s broader reactivity can lead to cellulose degradation .
Hydrogen Peroxide (H₂O₂)
- Oxidative Mechanism : H₂O₂ generates hydroxyl radicals (•OH) via Fenton reactions, which are less selective than H₂SO₅’s direct oxidation pathways, resulting in higher viscosity loss in pulp .
- Efficiency : In TCF bleaching, 0.6% H₂SO₅ reduces HexA by 19.3–21.5 mmol/kg and kappa number by 0.36–0.25, outperforming H₂O₂ in selectivity .
- Safety : H₂SO₅ requires careful handling due to instability, while H₂O₂ is safer but less effective in high-pH conditions .
Peracetic Acid (CH₃COOOH)
- Application : Both are used in hemicellulose solubilization, but H₂SO₅ achieves superior lignin removal in maize stems compared to peracetic acid .
- Environmental Impact: H₂SO₅ decomposes into non-toxic sulfate ions, whereas peracetic acid releases acetic acid, requiring neutralization .
Table 1: Comparative Properties of Oxidizing Agents
Compound | Formula | Oxidation State (S) | Key Applications | Selectivity in Pulp Bleaching |
---|---|---|---|---|
This compound | H₂SO₅ | +6 | TCF bleaching, etching, synthesis | High (κ reduction: 0.36–0.25) |
Sulfuric acid | H₂SO₄ | +6 | Dehydration, catalysis | Low |
Peroxydisulfuric acid | H₂S₂O₈ | +6 | Polymerization initiators | Moderate |
Hydrogen peroxide | H₂O₂ | -1 (O) | Disinfection, bleaching | Moderate (κ reduction: 2.6) |
Peracetic acid | CH₃COOOH | -2 (O) | Hemicellulose solubilization | Low |
Table 2: Performance in Pulp Bleaching (Ph-kraft Pulp)
Treatment | Dosage (%) | HexA Reduction (mmol/kg) | Kappa Number Reduction | Viscosity Loss (cP) |
---|---|---|---|---|
H₂SO₅ | 0.6 | 19.3–21.5 | 0.36–0.25 | 6.7–15.1 |
Ozone | 0.5 | 7.0 | 2.6 | 12.5 |
H₂O₂ | 0.5 | 7.0 | 3.5 | 15.0 |
Research Findings and Challenges
- Efficiency : Multistage oxygen delignification with H₂SO₅ interstage treatment reduces softwood pulp kappa numbers to 5.3 and hardwood to 2.9, outperforming single-stage H₂O₂ processes .
- Limitations : H₂SO₅ causes cellulose degradation (6.7–15.1 cP viscosity loss at 0.6% dosage), necessitating dosage optimization .
- Synergistic Effects : Combining H₂SO₅ with low H₂O₂ in final oxygen stages enhances selectivity, though residual H₂O₂ in H₂SO₅ solutions can reduce efficiency .
Preparation Methods
Acid-Catalyzed Reactions of Hydrogen Peroxide
Reaction with Chlorosulfuric Acid
The traditional laboratory-scale synthesis involves the equilibrium reaction between chlorosulfuric acid (HSO₃Cl) and hydrogen peroxide (H₂O₂):
2\text{O}2 + \text{HSO}3\text{Cl} \rightleftharpoons \text{H}2\text{SO}_5 + \text{HCl} \quad
This method produces Caro’s acid as a solution in sulfuric acid, with yields dependent on reactant purity and temperature control. Excess H₂O₂ is typically used to shift the equilibrium toward H₂SO₅ formation. Challenges include the handling of corrosive chlorosulfuric acid and the need for HCl removal to prevent side reactions.
Direct Sulfuric Acid-Hydrogen Peroxide Reaction
Industrial protocols often employ concentrated sulfuric acid (H₂SO₄) and H₂O₂ under carefully controlled conditions:
2\text{O}2 + \text{H}2\text{SO}4 \rightleftharpoons \text{H}2\text{SO}5 + \text{H}_2\text{O} \quad
The reaction is reversible, necessitating dehydration techniques such as vacuum distillation or azeotropic removal of water. Patents describe optimized molar ratios (e.g., 1:1 to 1:3 H₂O₂:H₂SO₄) and temperatures between 0°C and 40°C to maximize yield while minimizing decomposition . Stabilizers like phosphoric acid are occasionally added to inhibit H₂SO₅ degradation.
Table 1: Comparative Analysis of Acid-Catalyzed Methods
Parameter | Chlorosulfuric Acid Method | Sulfuric Acid Method |
---|---|---|
Yield | 70–85% | 60–75% |
Reaction Temperature | 0–10°C | 20–40°C |
Byproduct | HCl | H₂O |
Scalability | Laboratory-scale | Industrial-scale |
Safety Concerns | High (corrosive reagents) | Moderate |
Electrochemical Synthesis
Sonoelectrochemical Oxidation
A patented method leverages ultrasonic-assisted electrolysis of sulfuric acid to generate H₂SO₅ . The setup employs a platinum anode, lead or thermal shock graphite cathode, and a sulfonic acid-based anion-exchange membrane. Key operational parameters include:
-
Current Density : 1,000–6,000 A/m²
-
Voltage : 3–7 V
-
Ultrasound Frequency : 20–100 kHz
-
Temperature : 0–40°C
The ultrasound enhances mass transfer and prevents electrode fouling, achieving 80–90% current efficiency. The overall reaction is:
4^- \rightarrow \text{HSO}5^- + e^- \quad
This method avoids hazardous reagents and is scalable for continuous production, though energy costs remain a limitation.
Hydrolysis of Persulfate Salts
Persulfate salts (e.g., K₂S₂O₈) undergo hydrolysis in concentrated H₂SO₄ to yield H₂SO₅:
2\text{S}2\text{O}8 + \text{H}2\text{SO}4 \rightarrow 2\text{KHSO}4 + \text{H}2\text{SO}5 \quad
The reaction proceeds rapidly at 25–50°C, with yields exceeding 90% when using high-purity K₂S₂O₈. Industrial variants incorporate stabilizers like sodium pyrophosphate to prolong shelf life . This route is favored for producing potassium monopersulfate (2KHSO₅·KHSO₄·K₂SO₄), a stable solid used in bleaching formulations.
Acidification of Potassium Monopersulfate
Oxone® (2KHSO₅·KHSO₄·K₂SO₄), a commercial triple salt, releases H₂SO₅ upon acidification with nitric or sulfuric acid:
5 + \text{HNO}3 \rightarrow \text{H}2\text{SO}5 + \text{KNO}3 + \text{KHSO}4 \quad
This method is widely used in laboratory settings due to its convenience, though yields are moderate (50–65%) due to competing side reactions .
Properties
IUPAC Name |
hydroxy hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJDRFHHWUPDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884417 | |
Record name | Peroxymonosulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7722-86-3 | |
Record name | Peroxymonosulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7722-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peroxymonosulfuric acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Peroxymonosulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peroxomonosulphuric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of sulphuric acid and hydrogen peroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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